molecular formula C14H14N4O3 B5765666 N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide

N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B5765666
M. Wt: 286.29 g/mol
InChI Key: CFOXEWMMWKVDMA-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide can be achieved through several methods. One common approach involves the condensation of β-dicarbonyl compounds with amines. For instance, the synthesis under microwave irradiation of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been shown to be effective in increasing the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidizing agents such as potassium permanganate can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, the inhibition efficacy of similar compounds on mild steel in hydrochloric acid medium has been analyzed, showing high efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-8-4-5-11(7-12(8)18(20)21)13(19)17-14-15-9(2)6-10(3)16-14/h4-7H,1-3H3,(H,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOXEWMMWKVDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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